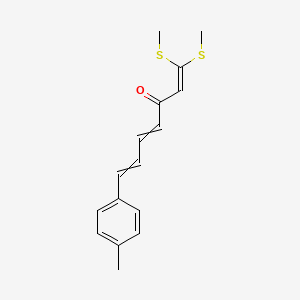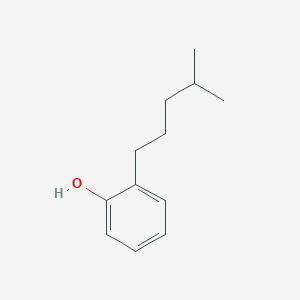
2-(4-Methylpentyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpentyl)phenol is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a phenol group substituted with a 4-methylpentyl group, making it unique in its structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
2-(4-Methylpentyl)phenol can be synthesized through various methods, including nucleophilic aromatic substitution and rearrangement reactions. One common method involves the reaction of an aryl halide with a nucleophile under specific conditions to form the phenol derivative . Another method includes the hydrolysis of phenolic esters or ethers .
Industrial Production Methods
On an industrial scale, phenols are often produced through the hydrolysis of diazonium salts. This involves treating an aromatic primary amine with nitrous acid to form diazonium salts, which are then hydrolyzed to produce phenols .
化学反応の分析
Types of Reactions
2-(4-Methylpentyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like chromic acid.
Reduction: Quinones can be reduced back to hydroquinones.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols makes them highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens, nitric acid, and sulfuric acid are used under controlled conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces hydroquinones.
Substitution: Produces various substituted phenols depending on the electrophile used.
科学的研究の応用
2-(4-Methylpentyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing bioactive natural products and conducting polymers.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Used in the production of plastics, adhesives, and coatings due to its antioxidant properties.
作用機序
The mechanism of action of 2-(4-Methylpentyl)phenol involves its interaction with various molecular targets. As a phenol, it can act as a potent proteolytic agent, dissolving tissue on contact via proteolysis. In high concentrations, it can produce chemical neurolysis when injected next to a nerve .
類似化合物との比較
2-(4-Methylpentyl)phenol can be compared with other phenol derivatives such as:
Butylated hydroxyanisole (BHA): Used as an antioxidant in foods and cosmetics.
Butylated hydroxytoluene (BHT): Another antioxidant used in various chemical products.
These compounds share similar antioxidant properties but differ in their specific applications and molecular structures.
特性
CAS番号 |
95466-26-5 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
2-(4-methylpentyl)phenol |
InChI |
InChI=1S/C12H18O/c1-10(2)6-5-8-11-7-3-4-9-12(11)13/h3-4,7,9-10,13H,5-6,8H2,1-2H3 |
InChIキー |
LLIGXYDULHXBDJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


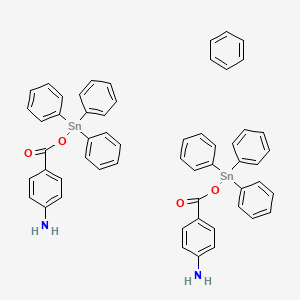
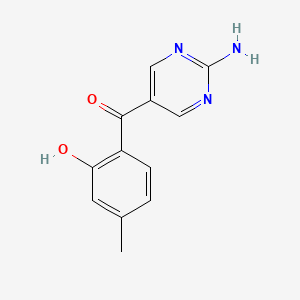
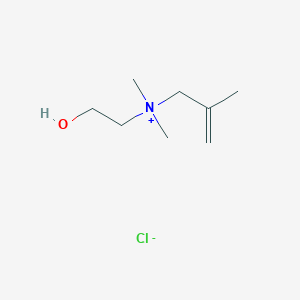
![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
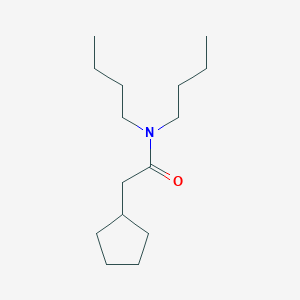
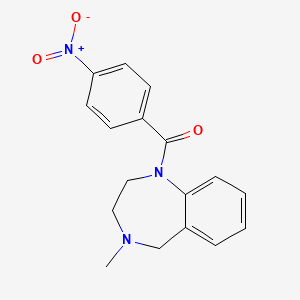
![(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone](/img/structure/B14348685.png)
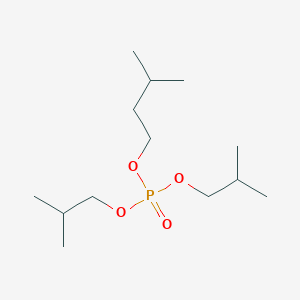
![Azuleno[1,2-b]furan](/img/structure/B14348691.png)
![3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one](/img/structure/B14348696.png)
![Acetic acid;2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14348697.png)
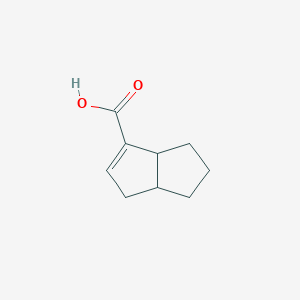
![N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14348710.png)
